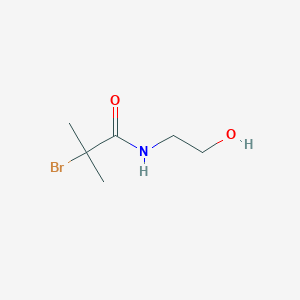

2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide

Übersicht

Beschreibung

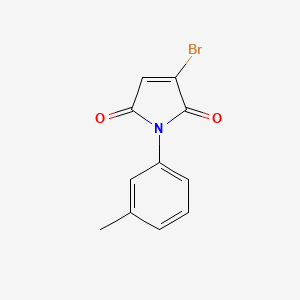

Bromo compounds are often used in organic synthesis and can be involved in various types of reactions . The presence of the bromine atom makes these compounds highly reactive, as it can easily be replaced by other groups in a reaction .

Synthesis Analysis

Bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of bromo compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Bromo compounds can participate in a variety of chemical reactions, including substitution and elimination reactions . The bromine atom can be replaced by other groups, or it can leave as a bromide ion, resulting in the formation of a double bond .

Physical and Chemical Properties Analysis

Bromo compounds generally have high molecular weights due to the presence of the bromine atom . They can exist in solid, liquid, or gaseous states depending on their specific structures .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The base-promoted reaction of 2-bromo-2-methylpropanamides with various lactams results in the formation of spiro-oxazolidinones. These compounds can be hydrolyzed under acidic conditions to yield ω-aminoester amides. This process demonstrates the chemical reactivity and potential for synthesis of complex molecular structures involving 2-bromo-2-methylpropanamides (Scrimin et al., 1988).

Structural and Electronic Properties

A study on a structure analogous to paracetamol, namely 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, explored its electronic properties and vibrational mode couplings. This research provides insights into the molecular characteristics and potential applications of related compounds in various fields, including material science (Viana et al., 2017).

Photocyclization Reactions

The photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been investigated, leading to various products through dehydrobromination, cyclization, and bromo-migration processes. This study highlights the potential of 2-bromo-2-methylpropanamides in photochemically induced reactions, which could be valuable in synthetic organic chemistry (Nishio et al., 2005).

Novel Synthesis Processes

2-Bromo-2-methylpropanamides have been used in the synthesis of 4-Aminoacetophenone, demonstrating their utility in creating complex organic molecules. This application underscores the role of these compounds in facilitating novel synthesis routes in organic chemistry (Chun, 2013).

Antimicrobial Activity

2-Methylpropanamide derivatives have been synthesized and evaluated for their antimicrobial activity. This research sheds light on the potential biomedical applications of these compounds, particularly in the development of new antimicrobial agents (Grishchuk et al., 2013).

Inhibitors in Biochemistry

Anilides of 2-hydroxy-2-methylpropionic acid, including derivatives of 2-bromo-2-methylpropanamides, have been studied as inhibitors of pyruvate dehydrogenase kinase. This research is significant for understanding the biochemical pathways and potential therapeutic applications of these compounds (Bebernitz et al., 2000).

Electrochemical Studies

The electrochemical reduction of 2-bromo-2-methylpropanamides has been explored, revealing insights into their reduction mechanism and potential for cyclocoupling reactions. This study is valuable for understanding the electrochemical properties and applications in organic synthesis (Maran et al., 1987).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-(2-hydroxyethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO2/c1-6(2,7)5(10)8-3-4-9/h9H,3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUSHHZJVJZBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

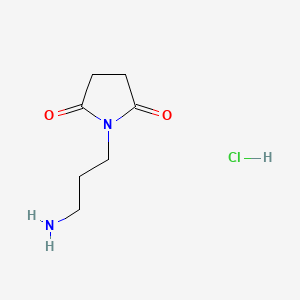

Q1: Why was 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide chosen as an initiator for the "synthesis-free" polymerization of N-isopropylacrylamide (NIPAm)?

A1: The research article highlights the need for simpler and more accessible polymerization methods. While the exact reasoning behind choosing this compound (compound (3)) isn't explicitly stated, the article states it was identified as the most appropriate for a “synthesis-free” polymerization []. This suggests that this particular initiator likely offers advantages in terms of commercial availability, ease of handling, or compatibility with the chosen reaction conditions compared to other tested initiators. Further research would be needed to confirm the specific advantages of this compound in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)

![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)